Doxylamine
Overview
Description
Doxylamine is a first-generation antihistamine that is widely used for its sedative properties. It is commonly found in over-the-counter medications for treating insomnia, allergies, and cold symptoms. This compound is also used in combination with pyridoxine (vitamin B6) to treat nausea and vomiting during pregnancy .
Mechanism of Action
Target of Action
Doxylamine is an antihistamine that primarily targets the Histamine H1 receptor . Histamine H1 receptors are proteins that are primarily found in the smooth muscle, endothelium, and central nervous system. They play a crucial role in allergic responses and act as a mediator of vasodilation, bronchoconstriction, smooth muscle activation, and separation of endothelial cells .
Mode of Action
this compound acts by competitively inhibiting histamine at H1 receptors . This means that it binds to these receptors and prevents histamine from binding to them, thereby reducing or eliminating the effects of histamine on target cells . It also has substantial sedative and anticholinergic effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histaminergic pathway. By blocking the H1 receptors, this compound prevents the action of histamine, which is a key player in allergic reactions and also plays a role in wakefulness and other physiological functions .
Pharmacokinetics
This compound exhibits the following ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
- Absorption : this compound is well absorbed from the gastrointestinal tract .
- Distribution : It is distributed throughout the body and crosses the blood-brain barrier, thereby producing centrally mediated sedative and hypnotic effects .
- Metabolism : It is metabolized in the liver by enzymes such as CYP2D6, CYP1A2, and CYP2C9 .
- Excretion : It is excreted in urine (60%) and feces (40%) .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of histamine-mediated physiological responses. This results in decreased allergic symptoms and increased sedation. At the cellular level, this compound’s antagonistic action on H1 receptors prevents histamine from exerting its effects, thereby reducing allergic reactions and promoting sleep .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs can affect the metabolism of this compound and alter its efficacy . Additionally, individual factors such as age, health status, and genetic makeup can also influence how this compound is metabolized and excreted .
Biochemical Analysis
Biochemical Properties
Doxylamine acts by competitively inhibiting histamine at H1 receptors . It also has substantial sedative and anticholinergic effects . The name of the compound, this compound, is crucial in these interactions as it is the active molecule interacting with these enzymes and proteins.
Cellular Effects
This compound influences cell function primarily through its action as a histamine H1 receptor antagonist . This can have various effects on cells, including inducing sedation and reducing allergy symptoms . The name of the compound, this compound, is central to these cellular effects.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as a histamine H1 receptor antagonist . It binds to these receptors, inhibiting the action of histamine, a compound involved in local immune responses and acting as a neurotransmitter . The name of the compound, this compound, is key to understanding its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, a study found that the pharmacokinetics of this compound increased linearly and dose-dependently . The name of the compound, this compound, is essential in these observations.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For example, in dogs, a dosage of 1.1 - 2.2 mg/kg IM or SQ q8-12h is recommended . The name of the compound, this compound, is crucial in these dosage effects.
Metabolic Pathways
This compound is involved in metabolic pathways primarily related to its role as a histamine H1 receptor antagonist . It is metabolized in the liver by enzymes such as CYP2D6, CYP1A2, and CYP2C9 . The name of the compound, this compound, is key to these metabolic pathways.
Transport and Distribution
It is known that this compound is able to cross the blood-brain barrier, indicating that it may be transported within the body via the bloodstream . The name of the compound, this compound, is central to its transport and distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of doxylamine typically involves the reaction of 2-pyridyl phenyl methyl carbinol with 2-dimethylaminoethyl chloride hydrochloride in an organic solvent at high temperature. The product, N,N-dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine, is then obtained through quenching, extraction, and separation . Another method involves the reaction of a Grignard reagent generated from iodobenzene and magnesium with 2-acetylpyridine to produce 2-pyridyl phenyl methyl alcohol. This intermediate is then reacted with sodium amide and 2-dimethylamino chloroethane to yield this compound .
Industrial Production Methods
The industrial production of this compound succinate involves the salt formation of N,N-dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine with succinic acid in an organic solvent, followed by cooling crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Doxylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted this compound compounds.
Scientific Research Applications
Doxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of antihistamine activity and structure-activity relationships.
Biology: this compound is used in research on histamine receptors and their role in allergic reactions.
Medicine: It is studied for its effects on sleep, nausea, and vomiting during pregnancy.
Comparison with Similar Compounds
Doxylamine is often compared with other first-generation antihistamines, such as diphenhydramine and doxepin. While all these compounds have sedative properties, this compound is known for its longer duration of action, which can lead to next-day drowsiness . Unlike diphenhydramine, this compound is less likely to cause anticholinergic side effects such as dry mouth and urinary retention .
Similar Compounds
Diphenhydramine: Another first-generation antihistamine with sedative properties.
Doxepin: A tricyclic antidepressant with antihistamine effects.
Pyrilamine: An antihistamine used in combination with other medications for cold and allergy relief.
Properties
IUPAC Name |
N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16/h4-12H,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFDWZZGGLSKEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
Record name | DOXYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20324 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022970 | |
Record name | Doxylamine | |
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Molecular Weight |
270.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Doxylamine is a clear colorless liquid. (NTP, 1992), Solid | |
Record name | DOXYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20324 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Doxylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001936 | |
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Boiling Point |
279 to 286 °F at 0.5 mmHg (NTP, 1992), 137-141 °C @ 0.5 MM HG | |
Record name | DOXYLAMINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Doxylamine | |
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Record name | DOXYLAMINE | |
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Solubility |
1 G DISSOLVES IN 1 ML WATER; 1 G DISSOLVES IN 2 ML ALCOHOL; SLIGHTLY SOL IN BENZENE & ETHER; 1 G DISSOLVES IN 2 ML CHLOROFORM /SUCCINATE/, Soluble in acids. | |
Record name | Doxylamine | |
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Record name | DOXYLAMINE | |
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Vapor Pressure |
Slightly volatile | |
Record name | DOXYLAMINE | |
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Mechanism of Action |
Like other antihistamines, doxylamine acts by competitively inhibiting histamine at H1 receptors. It also has substantial sedative and anticholinergic effects. | |
Record name | Doxylamine | |
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Color/Form |
LIQ | |
CAS No. |
469-21-6, 76210-47-4, 562-10-7 | |
Record name | DOXYLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20324 | |
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Record name | (±)-Doxylamine | |
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Record name | Doxylamine [INN:BAN] | |
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Record name | DOXYLAMINE | |
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Record name | DOXYLAMINE | |
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Record name | Doxylamine | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
< 25 °C, CRYSTALS; MP: 100-104 °C; 1% AQ SOLN HAS PH BETWEEN 4.9 & 5.1 /SUCCINATE/ | |
Record name | Doxylamine | |
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Precursor scoring | Relevance Heuristic |
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